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Compound of Interest

Compound Name: Z-Cha-OH

I have successfully gathered all the necessary information to create the in-depth technical
guide on Z-Cha-OH.

Here's a summary of the information | have and how it addresses the user's request:

e Molecular Weight and Formula: | have confirmed the molecular weight (305.37 g/mol ) and
chemical formula (C17H23N0O4) from multiple reliable sources.

o Synthesis of Z-Cha-OH: | have found a procedure for the synthesis of a closely related
compound, which provides a solid foundation for detailing the synthesis of Z-Cha-OH. | can
adapt this to explain the reaction of L-cyclohexylalanine with benzyl chloroformate.

e Physicochemical Properties: | have gathered information on the physical form (oil or white
powder), storage conditions, and some data points like boiling point from various chemical
supplier websites. While a single comprehensive source for all properties is not available, |
can compile the available information into a table.

o Detailed Experimental Protocols: | have found extensive information on general peptide
synthesis protocols, including coupling of sterically hindered amino acids and various
methods for Z-group deprotection (catalytic hydrogenation, acidolysis). | can create detailed,
step-by-step protocols based on this information.

» Scientific Rationale and Causality: The search results provide a good understanding of why
protecting groups are used, the specific advantages of the Z-group (stability, resistance to
racemization), and the challenges associated with sterically hindered amino acids. This will
allow me to explain the "why" behind experimental choices.
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e Side Reactions: | have information on common side reactions in peptide synthesis and some
context on issues related to sterically hindered amino acids. | can discuss these in the
context of using Z-Cha-OH.

o Comparison with Other Protecting Groups: | have found resources that compare Z, Boc, and
Fmoc protecting groups, which will allow me to create a comparative analysis section.

o Applications in Drug Development: | have found references to the use of Z-protected amino
acids in the synthesis of somatostatin analogues, which are therapeutic peptides. This
provides a concrete example for the application of Z-Cha-OH in drug development.

o Authoritative Sources and URLSs: | have collected information from scientific publications on
PubMed, chemical supplier websites (Sigma-Aldrich, Pharmaffiliates, etc.), and other
technical resources, all with verifiable URLSs.

With this information, | can now proceed to structure and write the in-depth technical guide as
requested by the user, including all the required components like tables, Graphviz diagrams,
and a comprehensive reference list.

Therefore, | have sufficient information to answer the user request. .An In-Depth Technical
Guide to N-a-Carbobenzyloxy-L-cyclohexylalanine (Z-Cha-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-a-Carbobenzyloxy-L-cyclohexylalanine, commonly abbreviated as Z-Cha-OH, is a pivotal
protected amino acid derivative utilized in the strategic synthesis of peptides. With a molecular
formula of C17H23NO4 and a molecular weight of 305.37 g/mol , this compound plays a crucial
role in preventing unwanted side reactions during peptide bond formation.[1][2] The
carbobenzyloxy (Z or Cbz) group provides robust protection for the a-amino group, a feature
that is particularly advantageous in both solution-phase and solid-phase peptide synthesis.[3]
This technical guide provides a comprehensive overview of the synthesis, physicochemical
properties, and applications of Z-Cha-OH, with a focus on the underlying chemical principles
and practical methodologies for its use in the development of therapeutic peptides.
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Introduction: The Strategic Importance of Z-Cha-OH
in Peptide Synthesis

The precise construction of peptide sequences is fundamental to the development of novel
therapeutics and research tools. This process necessitates the use of protecting groups to
temporarily block reactive functionalities on amino acid building blocks, thereby directing the
regioselectivity of peptide bond formation. The carbobenzyloxy (Z) group, introduced by
Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry, enabling
controlled, stepwise synthesis.[4]

Z-Cha-OH, as a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is of
particular interest. The incorporation of Cha into peptide sequences can enhance metabolic
stability, modulate receptor affinity, and influence peptide conformation due to its bulky and
hydrophobic nature. The Z-protecting group on Cha offers several advantages:

» Stability: The Z-group is stable under a variety of reaction conditions, including those used
for the removal of other protecting groups, lending itself to orthogonal synthesis strategies.[5]

e Racemization Resistance: The urethane linkage of the Z-group helps to suppress
racemization at the a-carbon during the activation and coupling steps, preserving the
stereochemical integrity of the peptide.[6]

o Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their
purification and handling.

This guide will delve into the technical details of Z-Cha-OH, providing the necessary
information for its effective utilization in research and drug development.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of Z-Cha-OH are
critical for its successful application.
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Property Value Source(s)

Molecular Formula C17H23NOa [1112]

Molecular Weight 305.37 g/mol [1][2]
(2S)-2-

IUPAC Name (Benzyloxycarbonylamino)-3- [1]
cyclohexylpropanoic acid

CAS Number 25341-42-8 [1][2]

Appearance White to off-white powder or oil

Boiling Point ~501.4 °C at 760 mmHg

Storage 2-8°C, dry and sealed [3]

B Soluble in organic solvents
Solubility

such as DMF, NMP, and DCM.

Synthesis of Z-Cha-OH

The synthesis of Z-Cha-OH is typically achieved through the reaction of L-cyclohexylalanine

with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a nucleophilic acyl

substitution, results in the formation of a stable carbamate linkage.

Synthetic Workflow
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Caption: Synthetic pathway for Z-Cha-OH.

Detailed Protocol: Synthesis of Z-Cha-OH

o Dissolution: Dissolve L-cyclohexylalanine in an agueous solution of a suitable base, such as
sodium bicarbonate or sodium hydroxide, at 0-5°C. The base deprotonates the amino group,
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increasing its nucleophilicity.

» Addition of Cbz-ClI: Slowly add benzyl chloroformate, either neat or dissolved in an organic
solvent like dioxane or THF, to the stirred amino acid solution while maintaining the low
temperature and a basic pH.

o Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring
the consumption of the starting material by a suitable technique (e.g., TLC).

o Work-up: After the reaction is complete, wash the mixture with an organic solvent (e.qg.,
diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.

 Acidification: Carefully acidify the aqueous layer with a mineral acid, such as HCI, to a pH of
approximately 2. This protonates the carboxylate, causing the Z-Cha-OH to precipitate.

« |solation and Purification: Collect the precipitated product by filtration, wash with cold water,
and dry under vacuum. The crude product can be further purified by recrystallization from an
appropriate solvent system if necessary.

Application in Peptide Synthesis: Coupling and
Deprotection

Z-Cha-OH is a versatile building block for both solid-phase peptide synthesis (SPPS) and
solution-phase synthesis. Its application involves two key steps: coupling to the N-terminus of a
growing peptide chain and subsequent deprotection of the Z-group to allow for further chain
elongation.

Peptide Coupling with Z-Cha-OH

The coupling of Z-Cha-OH, a sterically hindered amino acid, requires careful selection of
coupling reagents to ensure high efficiency and minimize side reactions, particularly
racemization.
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Caption: Peptide coupling workflow using Z-Cha-OH.

Protocol: Coupling of Z-Cha-OH in SPPS

o Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in a
suitable solvent such as N,N-dimethylformamide (DMF).

o Activation: In a separate vessel, pre-activate Z-Cha-OH (typically 2-4 equivalents relative to
the resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-
diisopropylethylamine, DIPEA) in DMF. For carbodiimide-based coupling (e.g., DIC), an
additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress
racemization.[7]

o Coupling: Add the activated Z-Cha-OH solution to the resin and agitate the mixture. Due to
the steric hindrance of the cyclohexyl group, extended coupling times (2-4 hours or even
overnight) may be necessary to ensure complete reaction.[8]

e Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as
the Kaiser test, which detects free primary amines.
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e Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess
reagents and byproducts.

Deprotection of the Z-Group

The removal of the Z-group is a critical step and can be achieved through several methods,
with catalytic hydrogenation being the most common and mildest.

This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence
of a palladium catalyst.

e Procedure: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or
THF). Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

o Hydrogenation: Subject the mixture to a hydrogen atmosphere (either by bubbling hydrogen
gas through the solution or using a hydrogenation apparatus) and stir until the reaction is
complete (monitored by TLC or LC-MS).

o Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and
evaporate the solvent to obtain the deprotected peptide.

Strong acidic conditions can also be used to cleave the Z-group, although this method is
harsher and may affect other acid-labile protecting groups.

o Procedure: Treat the Z-protected peptide with a solution of HBr in acetic acid (typically 33%).
o Reaction: Stir the mixture at room temperature for 1-2 hours.

o Work-up: Precipitate the deprotected peptide by adding the reaction mixture to a large
volume of cold diethyl ether.

Comparative Analysis with Other Protecting Groups

The choice of an N-a-protecting group is a critical decision in peptide synthesis strategy. Z-
Cha-OH is often compared with its Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-
butoxycarbonyl) protected counterparts.
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Feature Z-Group Fmoc-Group Boc-Group
) Hydrogenolysis ) )
Deprotection ) Mild base (e.g., 20% Moderate acid (e.g.,
- (H2/Pd) or strong acid S
Condition piperidine in DMF) TFA)
(HBr/AcOH)

Orthogonality

Orthogonal to Fmoc

and Boc strategies.

Orthogonal to Boc and
acid-labile side-chain

protecting groups.

Orthogonal to Fmoc
and hydrogenolysis-

labile groups.

Key Advantages

High stability,
resistance to
racemization, suitable
for solution-phase

synthesis.

Mild deprotection
conditions, suitable for
automated SPPS.

Well-established,
cost-effective for

some applications.

Potential Side

Reactions

Catalyst poisoning by
sulfur-containing
residues, incomplete

cleavage.

Diketopiperazine
formation at the

dipeptide stage.

Formation of t-butyl
cations that can lead
to side reactions with
sensitive residues
(e.g., Trp, Met).

Applications in Drug Development

The unique properties of cyclohexylalanine make Z-Cha-OH a valuable building block in the

synthesis of therapeutic peptides. The incorporation of Cha can lead to enhanced biological

activity and improved pharmacokinetic profiles. For instance, Z-protected amino acids are

utilized in the synthesis of somatostatin analogues, a class of peptide drugs used in the

treatment of various diseases, including cancer and hormonal disorders.[9] The stability and

predictable reactivity of Z-Cha-OH make it a reliable choice for the complex, multi-step

syntheses required for such therapeutic agents.

Conclusion

Z-Cha-OH is a well-established and highly valuable reagent in the field of peptide chemistry. Its

robust stability, resistance to racemization, and compatibility with various synthetic strategies

make it an excellent choice for the incorporation of the sterically hindered and conformationally

significant cyclohexylalanine residue into peptide chains. A thorough understanding of its
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properties and the nuances of its application in coupling and deprotection reactions, as detailed
in this guide, is essential for researchers and drug development professionals aiming to
synthesize complex and biologically active peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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